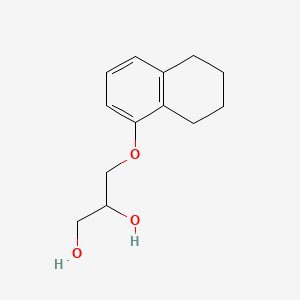
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol is a chemical compound with the molecular formula C13H20O3 It is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to a propanediol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is valuable in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol: This compound shares a similar structure but includes a tert-butylamino group.
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine: Another related compound with an azetidine moiety.
Uniqueness
3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)-1,2-propanediol is unique due to its specific combination of a tetrahydronaphthalene moiety and a propanediol group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63991-83-3 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C13H18O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11,14-15H,1-2,4,6,8-9H2 |
InChI Key |
AHBRRAXTNYHHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




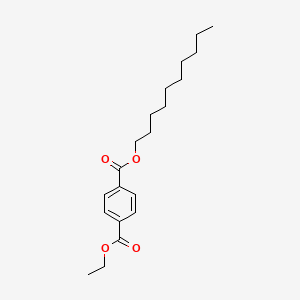
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)
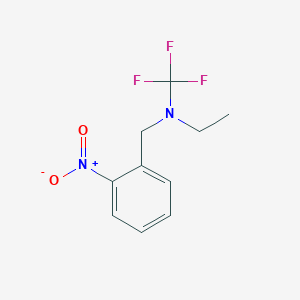

![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)
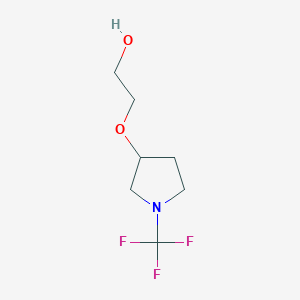
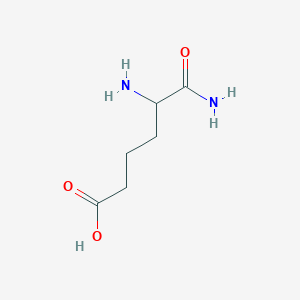
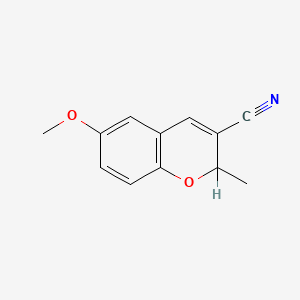
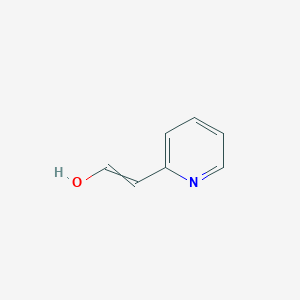

![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
